Ethyl 2-(4-bromophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the para position and an ethoxycarbonyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the bromination of ethyl phenylacetate followed by oxidation. The reaction typically uses bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the para position.
Another method involves the esterification of 4-bromophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-(4-bromophenyl)-2-hydroxyacetate.
Oxidation: Formation of 4-bromophenylacetic acid.
Scientific Research Applications
Ethyl 2-(4-bromophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Material Science: It is employed in the synthesis of functional materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release the active pharmacophore. The molecular targets and pathways involved can vary, but they often include enzymes such as esterases and oxidoreductases that catalyze the conversion of the compound to its active form.
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)-2-oxoacetate can be compared with other similar compounds such as:
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Contains a fluorine atom, which can influence its electronic properties and metabolic stability.
Ethyl 2-(4-methylphenyl)-2-oxoacetate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for different applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMTBBEDGCTHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444102 | |
Record name | Ethyl (4-bromophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20201-26-7 | |
Record name | Ethyl (4-bromophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-bromophenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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